An In-depth Technical Guide to p-Chloro-N-methyl-N-nitrosoaniline: Molecular Structure, Properties, Synthesis, and Toxicological Profile
An In-depth Technical Guide to p-Chloro-N-methyl-N-nitrosoaniline: Molecular Structure, Properties, Synthesis, and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Chloro-N-methyl-N-nitrosoaniline, with the IUPAC name N-(4-chlorophenyl)-N-methylnitrous amide, is a chlorinated N-nitrosamine derivative of aniline.[1] As a member of the N-nitroso compound family, it is of significant interest to researchers in toxicology, carcinogenesis, and synthetic chemistry. The presence of the nitroso group (-N=O) attached to a nitrogen atom is a key structural feature that imparts potent biological activity, including genotoxicity and carcinogenicity, to this class of molecules.[1] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, a detailed synthesis protocol, and a thorough discussion of the toxicological implications of p-chloro-N-methyl-N-nitrosoaniline, grounded in established scientific principles and supported by authoritative references.
Molecular Structure and Physicochemical Properties
The molecular structure of p-chloro-N-methyl-N-nitrosoaniline is characterized by a p-chlorinated phenyl ring attached to a nitrogen atom, which is also bonded to a methyl group and a nitroso group. This arrangement significantly influences the molecule's electronic properties and reactivity.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₂O | [1] |
| Molecular Weight | 170.59 g/mol | [1] |
| IUPAC Name | N-(4-chlorophenyl)-N-methylnitrous amide | [1] |
| CAS Number | 1007-19-8 | [1] |
| SMILES | CN(C1=CC=C(C=C1)Cl)N=O | [1] |
The presence of the chlorine atom in the para position of the aniline ring modifies the electron density of the aromatic system, which can, in turn, affect the metabolic activation and detoxification pathways of the molecule within a biological system.
Caption: 2D Molecular Structure of p-Chloro-N-methyl-N-nitrosoaniline.
Synthesis of p-Chloro-N-methyl-N-nitrosoaniline
The synthesis of p-chloro-N-methyl-N-nitrosoaniline is achieved through the nitrosation of its secondary amine precursor, N-methyl-4-chloroaniline. This reaction is a well-established method for the preparation of N-nitroso compounds. The underlying principle involves the reaction of a secondary amine with a nitrosating agent, typically generated in situ from sodium nitrite under acidic conditions.
Experimental Protocol: Nitrosation of N-methyl-4-chloroaniline
Materials:
-
N-methyl-4-chloroaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Distilled water
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Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolution of the Amine: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-methyl-4-chloroaniline (1.0 equivalent) in a suitable volume of water and concentrated hydrochloric acid to ensure complete protonation of the amine.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring. Maintaining a low temperature is critical to prevent the decomposition of nitrous acid and minimize side reactions.
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Preparation of Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold distilled water.
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Nitrosation Reaction: Add the sodium nitrite solution dropwise to the cold, stirred solution of the protonated amine. The reaction is typically rapid and may be accompanied by a color change.
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Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the product with diethyl ether (3 x volume of the aqueous phase).
-
Neutralization: Combine the organic extracts and wash them sequentially with cold distilled water and a saturated sodium bicarbonate solution to neutralize any remaining acid.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude p-chloro-N-methyl-N-nitrosoaniline.
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Purification (Optional): The crude product can be further purified by column chromatography on silica gel if necessary.
Caption: General workflow for the synthesis of p-Chloro-N-methyl-N-nitrosoaniline.
Structural Elucidation and Characterization
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl protons. The aromatic protons on the p-chlorinated ring would likely appear as two doublets in the range of 7.0-7.5 ppm. The N-methyl protons would appear as a singlet, typically in the range of 3.0-3.5 ppm. For the precursor, 4-chloro-N-methylaniline, characteristic ¹H NMR signals appear at δ 6.11 (s, 2H), 5.50 (s, 2H), 2.70 (s, 1H), and 1.79 (s, 3H) in CDCl₃.[2][3] For the unchlorinated analog, N-nitroso-N-methylaniline, proton signals are also well-documented.[4]
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would provide information on the carbon skeleton. Signals for the aromatic carbons would be observed in the downfield region (110-150 ppm), with the carbon attached to the nitrogen appearing at the lower end of this range and the carbon attached to the chlorine appearing at a characteristic chemical shift. The N-methyl carbon would resonate in the upfield region (around 30-40 ppm). The ¹³C NMR data for 4-chloro-N-methylaniline shows signals that can be used as a reference.[2] Similarly, the spectrum of N-nitroso-N-methylaniline is also available for comparison.[5]
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Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be expected at m/z 170, with a characteristic isotopic pattern due to the presence of chlorine (M+2 peak at approximately one-third the intensity of the M+ peak). Common fragmentation pathways for N-nitroso compounds include the loss of the nitroso group (NO, 30 Da).[6]
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present. Key expected peaks include the N=O stretching vibration (typically around 1450-1500 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching vibrations. The IR spectrum of the precursor, p-chloroaniline, is available in the NIST database and can serve as a reference for the aromatic and amine-related vibrations.[7]
Toxicological Profile and Safety Considerations
N-nitroso compounds are a well-documented class of potent carcinogens. Their toxicity is primarily attributed to their metabolic activation to electrophilic species that can alkylate DNA, leading to mutations and the initiation of cancer.
Mechanism of Carcinogenicity
The carcinogenicity of N-nitrosamines is generally believed to proceed via metabolic activation by cytochrome P450 enzymes. This process involves the hydroxylation of the carbon atom alpha to the nitroso group. The resulting α-hydroxy-N-nitrosamine is unstable and undergoes spontaneous decomposition to form a highly reactive diazonium ion. This electrophilic intermediate can then react with nucleophilic sites in cellular macromolecules, most critically DNA, forming DNA adducts. If these adducts are not repaired by cellular DNA repair mechanisms, they can lead to miscoding during DNA replication, resulting in permanent mutations and an increased risk of cancer.
Caption: Postulated metabolic activation pathway of N-nitrosamines leading to carcinogenesis.
Safety and Handling
Given the high potential for carcinogenicity, p-chloro-N-methyl-N-nitrosoaniline must be handled with extreme caution in a laboratory setting. All operations involving this compound should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, is mandatory.
Exposure Controls:
-
Engineering Controls: Use of a certified chemical fume hood is essential to minimize inhalation exposure.
-
Personal Protective Equipment:
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If the fume hood is not available or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Disposal:
All waste containing p-chloro-N-methyl-N-nitrosoaniline should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Applications and Areas of Research
While specific industrial applications for p-chloro-N-methyl-N-nitrosoaniline are not widely documented, its chemical structure suggests potential utility as an intermediate in organic synthesis. The parent compound, p-chloroaniline, is a significant intermediate in the production of various dyes, pigments, pesticides, and pharmaceuticals.[8] Similarly, N-nitroso-N-methylaniline is used in the preparation of resins.[9] Therefore, it is plausible that p-chloro-N-methyl-N-nitrosoaniline could be investigated as a precursor for the synthesis of more complex molecules with potential applications in these industries.
The primary current application of this compound is likely in toxicological and cancer research. As a model N-nitroso compound, it can be used to study the mechanisms of chemical carcinogenesis, the role of metabolic activation in toxicity, and the efficacy of potential cancer-preventive agents.
Conclusion
p-Chloro-N-methyl-N-nitrosoaniline is a compound of significant scientific interest, primarily due to its classification as a potential carcinogen. This guide has provided a detailed overview of its molecular structure, physicochemical properties, a reliable synthesis protocol, and an in-depth discussion of its toxicological profile. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary for the safe handling, synthesis, and study of this and related N-nitroso compounds. A thorough understanding of the chemistry and biology of such molecules is paramount for advancing our knowledge of chemical carcinogenesis and for the development of strategies to mitigate the risks associated with exposure to these potent toxicants.
References
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New Journal of Chemistry Supporting Information. (n.d.). Retrieved from [Link]
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PubChem. (n.d.). ANILINE, p-CHLORO-N-METHYL-N-NITROSO-. National Center for Biotechnology Information. Retrieved from [Link]
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Supporting Information - Rsc.org. (n.d.). Retrieved from [Link]
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Loba Chemie. (2016, May 18). P-CHLORO-O-NITROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]
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OSTI.GOV. (n.d.). Mass Spectra of N-Nitroso Compounds. Retrieved from [Link]
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MDPI. (2024, September 4). The Facile Production of p-Chloroaniline Facilitated by an Efficient and Chemoselective Metal-Free N/S Co-Doped Carbon Catalyst. Retrieved from [Link]
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Alpha Chemika. (n.d.). p-CHLORO-o-NITROANILINE For Synthesis. Retrieved from [Link]
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NIST. (n.d.). p-Chloroaniline. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). p-Chloroaniline. NIST Chemistry WebBook. Retrieved from [Link]
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Manasa Life Sciences. (n.d.). N-Methyl-N-nitrosoaniline. Retrieved from [Link]
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mzCloud. (2015, November 19). 4 Chloro N methylaniline. Retrieved from [Link]
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PubChemLite. (n.d.). 2-chloro-n-methyl-n-nitrosoaniline (C7H7ClN2O). Retrieved from [Link]
- COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. (2024). International Journal of Pharmaceutical Sciences and Research, 17(3), 752-766.
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Journal of the Chemical Society D. (n.d.). Rearrangement of N-methyl-N-nitrosoaniline in the presence of 15N-labelled nitrite. RSC Publishing. Retrieved from [Link]
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SpectraBase. (n.d.). p-Chloroaniline - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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Chegg. (2022, April 25). Solved What is the IR Analysis, H-NMR, and C-NMR of | Chegg.com. Retrieved from [Link]
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